molecular formula C8H15N3O B8168141 1-(Cyclopropylmethyl)azetidine-3-carbohydrazide

1-(Cyclopropylmethyl)azetidine-3-carbohydrazide

Cat. No.: B8168141
M. Wt: 169.22 g/mol
InChI Key: PXKTWBUPTCHGNB-UHFFFAOYSA-N
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Description

1-(Cyclopropylmethyl)azetidine-3-carbohydrazide is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other nitrogen heterocycles

Preparation Methods

The synthesis of 1-(Cyclopropylmethyl)azetidine-3-carbohydrazide typically involves the formation of the azetidine ring followed by the introduction of the cyclopropylmethyl and carbohydrazide groups. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions to form the azetidine ring. The reaction conditions often involve the use of strong bases or acids to facilitate ring closure . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, often using continuous flow reactors to ensure consistent product quality .

Chemical Reactions Analysis

1-(Cyclopropylmethyl)azetidine-3-carbohydrazide undergoes various chemical reactions due to the presence of reactive functional groups. Common reactions include:

Major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidine-3-carboxylic acid derivatives, while reduction may produce azetidine-3-carbohydrazine derivatives .

Mechanism of Action

The mechanism of action of 1-(Cyclopropylmethyl)azetidine-3-carbohydrazide involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to enzymes or receptors, modulating their activity. The azetidine ring’s strain and the presence of the cyclopropylmethyl group contribute to its binding affinity and specificity . Pathways involved may include inhibition of enzyme activity or disruption of protein-protein interactions, leading to therapeutic effects .

Comparison with Similar Compounds

1-(Cyclopropylmethyl)azetidine-3-carbohydrazide can be compared with other azetidine derivatives and similar nitrogen-containing heterocycles:

Properties

IUPAC Name

1-(cyclopropylmethyl)azetidine-3-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3O/c9-10-8(12)7-4-11(5-7)3-6-1-2-6/h6-7H,1-5,9H2,(H,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXKTWBUPTCHGNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2CC(C2)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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